molecular formula C8H9F3N2O2 B2943337 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26675-96-7

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2943337
CAS No.: 26675-96-7
M. Wt: 222.167
InChI Key: YNJXTFVDOWICIX-UHFFFAOYSA-N
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Description

3-Propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a propyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 5. The pyrimidinedione core (2,4-dioxo-1,3-dihydropyrimidine) is a heterocyclic scaffold with broad applications in medicinal chemistry, agrochemicals, and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propyl chain modulates steric and electronic interactions .

Properties

IUPAC Name

3-propyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h4H,2-3H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXTFVDOWICIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: Propylamine, trifluoroacetic acid, and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 100-150°C) using a solvent like dimethylformamide (DMF) or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

Key Features :

  • Substituents : Bromine (C5), methyl (C6), and 1-methylpropyl (C3).
  • CAS No.: 314-40-9 .
  • Applications: Widely used as a non-selective herbicide for soil sterilization .
  • Solubility : LogS = 3.1 (predicted aqueous solubility) .

Comparison: Bromacil’s bromine atom at C5 enhances electrophilic reactivity, facilitating interactions with plant enzymes like acetolactate synthase (ALS).

Terbacil (5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione)

Key Features :

  • Substituents : Chlorine (C5), methyl (C6), and tert-butyl (C3).
  • CAS No.: 5902-51-2 .
  • Applications : Selective herbicide for broadleaf weed control in citrus and alfalfa crops .
  • Solubility : LogS = 3.5 (predicted), slightly higher than Bromacil due to the smaller chlorine atom .

Comparison: The tert-butyl group at C3 provides steric bulk, reducing metabolic degradation compared to the linear propyl chain in the target compound.

5-Bromo-6-(Trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

Key Features :

  • Substituents : Bromine (C5) and trifluoromethyl (C6).
  • CAS No.: 26676-21-1 .

Comparison :
The absence of a substituent at C3 distinguishes this compound from the target molecule. The bromine and trifluoromethyl groups create a highly electron-deficient ring, which may increase reactivity in nucleophilic environments. The propyl group in the target compound adds moderate hydrophobicity, balancing solubility and membrane permeability .

Table 1: Substituent Effects on Solubility and Bioactivity

Compound C3 Substituent C5 Substituent C6 Substituent LogS Primary Application
3-Propyl-6-CF₃-pyrimidinedione Propyl H CF₃ N/A Under investigation
Bromacil 1-Methylpropyl Br CH₃ 3.1 Soil herbicide
Terbacil tert-Butyl Cl CH₃ 3.5 Selective herbicide
5-Bromo-6-CF₃-pyrimidinedione H Br CF₃ N/A Research compound

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) and halogens (Br, Cl) at C5/C6 enhance stability and enzyme inhibition.
  • C3 Substituents : Linear chains (propyl) improve flexibility, while branched/cyclic groups (tert-butyl) enhance steric shielding .

Research Implications

  • Agrochemical Potential: The trifluoromethyl group in the target compound may offer superior herbicidal activity compared to Bromacil and Terbacil, as CF₃ is more electronegative than Br or Cl .
  • Pharmacological Relevance: Pyrimidinediones with aminoalkyl side chains (e.g., 6-[(2-aminoethyl)amino] derivatives) exhibit class III antiarrhythmic activity, suggesting that modifying the C3/C6 positions could unlock therapeutic applications .
  • Solubility Optimization : Propyl and methyl groups balance lipophilicity and solubility, making the target compound a candidate for formulation studies .

Biological Activity

3-Propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative with notable biological activities. Its structure includes a trifluoromethyl group, which enhances its pharmacological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science.

  • Molecular Formula : C8H9F3N2O2
  • Molecular Weight : 202.17 g/mol
  • CAS Number : 13345-08-9
  • Density : 1.126 g/cm³
  • LogP : 0.0157

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that this compound acts as an inhibitor of branched-chain amino acid transaminases (BCAT1/2), which are implicated in various cancers. The compound has shown potential as a chemical probe for cancer research due to its specificity and potency against these enzymes .

Herbicidal Properties

The compound demonstrates herbicidal activity by inhibiting phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis. This makes it a candidate for developing new herbicides with novel structures that can target resistant weed species .

Ion Channel Modulation

Research has revealed that derivatives of pyrimidinediones, including this compound, can modulate TRPC5 ion channels. This modulation is significant for treating neuropsychiatric disorders, as TRPC5 channels are involved in calcium signaling pathways essential for neuronal function .

Study on Anticancer Properties

A study published in Nature Communications focused on the structural class of BCAT inhibitors, including this compound. The findings indicated that this compound effectively reduced tumor growth in xenograft models through targeted inhibition of BCAT enzymes .

Herbicide Efficacy Assessment

In a comparative study assessing various PDS inhibitors, this compound was evaluated for its herbicidal efficacy against common weed species. Results showed that it provided effective control at concentrations between 375 to 750 g/ha, outperforming some commercial herbicides .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionEfficacy/Notes
AnticancerInhibition of BCAT1/2Effective in reducing tumor growth
HerbicidalInhibition of phytoene desaturase (PDS)Effective against multiple weed species
Ion Channel ModulationModulates TRPC5 channelsPotential therapeutic applications in neurology

Q & A

Q. What are the standard synthetic routes for 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione?

The compound is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in the presence of sodium ethoxide under reflux conditions. Key steps include:

  • Reaction setup : Dissolve sodium in absolute ethanol, followed by addition of ethyl trifluorooxobutanoate and urea.
  • Reflux : Maintain reflux for 20 hours to ensure complete cyclization.
  • Purification : Evaporate solvent, wash residue with water, and recrystallize from aqueous solution to obtain high-purity crystals. X-ray crystallography confirms intermolecular N–H⋯O hydrogen bonding in the solid state .

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

  • Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify proton and carbon environments (e.g., trifluoromethyl group at δ ~120 ppm in 19F^{19}\text{F} NMR).
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., dimeric structures via N–H⋯O interactions) .
  • Chromatography : HPLC or GC-MS to assess purity (>95%).

Q. What safety precautions are recommended during handling?

While specific safety data for this compound is limited, analogous trifluoromethyl pyrimidines suggest:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Storage : Keep in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyrimidinedione scaffold?

  • Electrophilic substitution : Nitration using HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) targets electron-rich positions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction at C-6 requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and anhydrous conditions .
  • Propargylation : Use propargyl bromide with K2_2CO3_3 in DMF to functionalize sulfur or nitrogen sites .

Q. How do computational methods predict the reactivity of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Solvent effects : COSMO-RS models predict solubility and stability in polar aprotic solvents (e.g., DMSO) .

Q. What are the structure-activity relationships (SAR) for its reported biological activities?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Propyl chain : Modulates steric effects; longer alkyl chains may reduce solubility but increase target affinity.
  • Hydrogen-bonding motifs : Critical for interactions with enzymes (e.g., thymidylate synthase inhibition) .

Q. How can analogs be designed to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with CF3_3O or SF5_5 to alter electronic effects.
  • Prodrug strategies : Esterify hydroxyl groups to enhance oral bioavailability.
  • Metabolic stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation .

Q. What challenges arise in resolving crystallographic data for derivatives?

  • Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures) to obtain single crystals.
  • Hydrogen disorder : Use low-temperature (113 K) data collection to minimize thermal motion artifacts.
  • Heavy atoms : Utilize sulfur or fluorine atoms for phasing in challenging structures .

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